4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine
Description
4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an oxadiazole ring substituted with a 3,4-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
4-[4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-3-4-17(13-15(14)2)20-21-19(22-25-20)16-5-7-18(8-6-16)23-9-11-24-12-10-23/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFMWBAUYNLTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine typically involves multiple steps. One common method starts with the preparation of 3,4-dimethylbenzohydrazide, which is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then coupled with a brominated phenyl derivative, followed by a nucleophilic substitution reaction with morpholine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce hydroxylated derivatives. Substitution reactions can result in a variety of substituted morpholine derivatives.
Scientific Research Applications
4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine can be compared with other similar compounds, such as:
4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiomorpholine: Contains a thiomorpholine ring, which may impart different chemical and biological properties.
4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyrrolidine: Features a pyrrolidine ring, which can affect its reactivity and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
